Cas no 498575-09-0 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase methodologies. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The isopropyl substituent enhances steric hindrance, improving selectivity during coupling reactions. This compound exhibits high purity and stability, making it suitable for automated peptide synthesis. Its compatibility with standard Fmoc-based protocols ensures efficient incorporation into peptide chains while minimizing side reactions. The carboxylic acid moiety allows for further functionalization, facilitating diverse applications in medicinal chemistry and biochemical research.
2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid structure
498575-09-0 structure
Product name:2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid
CAS No:498575-09-0
MF:C20H21NO4
MW:339.38504
MDL:MFCD18328441
CID:1552060
PubChem ID:63310721

2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(1-methylethyl)-
    • 2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid
    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid
    • {[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](ISOPROPYL)AMINO}ACETIC ACID
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)aceticacid
    • n-fmoc-n-(1-methylethyl)glycine
    • EN300-81125
    • DTXSID10734561
    • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-isopropylglycine
    • AKOS012614776
    • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
    • CS-0262061
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine
    • 498575-09-0
    • SCHEMBL25179588
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
    • Z1123720039
    • F80501
    • Fmoc-isoPrGly-OH
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)acetic acid
    • MDL: MFCD18328441
    • Inchi: InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
    • InChI Key: PMFFZLSLIXEBNG-UHFFFAOYSA-N
    • SMILES: CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Computed Properties

  • Exact Mass: 339.14713
  • Monoisotopic Mass: 339.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84

2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-81125-0.25g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
498575-09-0 95.0%
0.25g
$40.0 2025-02-20
Enamine
EN300-81125-0.05g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
498575-09-0 95.0%
0.05g
$19.0 2025-02-20
Enamine
EN300-81125-10.0g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
498575-09-0 95.0%
10.0g
$182.0 2025-02-20
1PlusChem
1P01AK2L-250mg
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
498575-09-0 97%
250mg
$135.00 2024-05-01
Enamine
EN300-81125-5g
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)acetic acid
498575-09-0 95%
5g
$127.0 2023-09-02
A2B Chem LLC
AV71389-500mg
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)acetic acid
498575-09-0 97%
500mg
$304.00 2024-04-19
Aaron
AR01AKAX-1g
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
498575-09-0 97%
1g
$318.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332731-500mg
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
498575-09-0 95%
500mg
¥1872.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332731-5g
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
498575-09-0 95%
5g
¥2966.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332731-10g
2-{[(9h-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid
498575-09-0 95%
10g
¥4941.00 2024-05-11

2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid Related Literature

Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid

2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic Acid: A Comprehensive Overview

The compound with CAS No. 498575-09-0, commonly referred to as 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid, is a significant molecule in the field of organic chemistry and materials science. This compound, often abbreviated as Fmoc-Ala-OH or Fmoc-Ala, is widely recognized for its role in peptide synthesis and drug discovery. The molecule consists of a fluorenylmethoxycarbonyl (Fmoc) group, a propan-2-yl amino group, and an acetic acid moiety, making it a versatile building block in organic synthesis.

Recent advancements in chemical synthesis have highlighted the importance of Fmoc-Ala-OH in constructing complex molecular architectures. Researchers have demonstrated its utility in the development of bioactive compounds, including potential therapeutic agents for cancer and neurodegenerative diseases. The Fmoc group, known for its stability under basic conditions, plays a critical role in protecting amino groups during peptide synthesis. This property has made Fmoc-Ala-OH a cornerstone in solid-phase peptide synthesis (SPPS), enabling the efficient construction of peptides with high purity and yield.

One of the most notable applications of Fmoc-Ala-OH is in the synthesis of fluorenylmethoxycarbonyl (Fmoc)-based protective reagents. These reagents are essential for controlling the reactivity of amino groups in peptide synthesis, ensuring precise control over the sequence and structure of the resulting peptides. Recent studies have explored the use of Fmoc-Ala-OH in conjunction with other protecting groups to create novel peptide libraries, which are invaluable for drug discovery efforts.

In addition to its role in peptide synthesis, Fmoc-Ala-OH has found applications in materials science. Researchers have investigated its potential as a precursor for the synthesis of functional polymers and biomaterials. The ability to incorporate Fmoc-Ala-OH into polymer frameworks has opened new avenues for developing materials with tailored properties, such as biocompatibility and drug delivery capabilities.

The structural versatility of Fmoc-Ala-OH has also led to its use in asymmetric synthesis and enantioselective catalysis. Recent breakthroughs in this area have demonstrated the compound's potential as a chiral auxiliary, enabling the construction of enantiomerically enriched compounds with high efficiency. This has significant implications for the pharmaceutical industry, where enantiopure compounds are often required for drug development.

Furthermore, the environmental impact of synthesizing and using Fmoc-Ala-OH has become a topic of interest. Scientists are exploring greener synthetic methods to minimize waste and reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of responsible chemical practices.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(propan-2-yl)amino)acetic acid is a multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique properties and versatility continue to drive innovation across various fields, making it an indispensable tool for researchers and industry professionals alike.

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